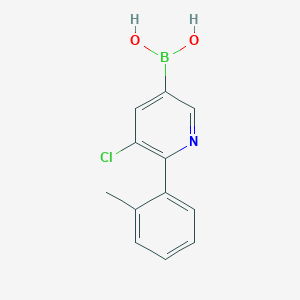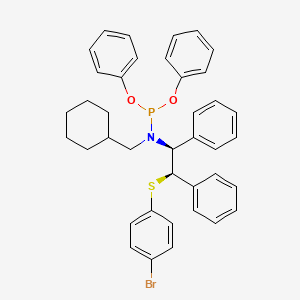
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is a complex organic compound with a unique structure that includes a bromophenyl group, a thioether linkage, and a phosphoramidite moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The bromophenyl group is introduced through a bromination reaction, while the thioether linkage is formed via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules.
化学反応の分析
Types of Reactions
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted phenyl derivatives.
科学的研究の応用
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite involves its interaction with specific molecular targets and pathways. The phosphoramidite moiety can act as a nucleophile, participating in various chemical reactions. The thioether linkage and bromophenyl group contribute to the compound’s reactivity and binding affinity with target molecules.
類似化合物との比較
Similar Compounds
- Diphenyl ((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
- Diphenyl ((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite
Uniqueness
Diphenyl ((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)(cyclohexylmethyl)phosphoramidite is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to its chlorinated or fluorinated analogs. The bromine atom’s larger size and different electronic properties influence the compound’s behavior in chemical reactions and its interactions with other molecules.
特性
分子式 |
C39H39BrNO2PS |
|---|---|
分子量 |
696.7 g/mol |
IUPAC名 |
(1S,2R)-2-(4-bromophenyl)sulfanyl-N-(cyclohexylmethyl)-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H39BrNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h2-5,8-15,18-29,31,38-39H,1,6-7,16-17,30H2/t38-,39+/m0/s1 |
InChIキー |
BEJXXPGFYKBDHF-ZESVVUHVSA-N |
異性体SMILES |
C1CCC(CC1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
正規SMILES |
C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

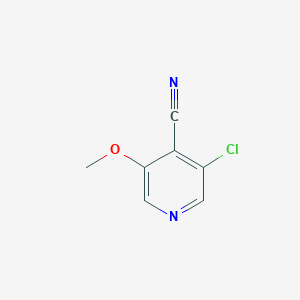
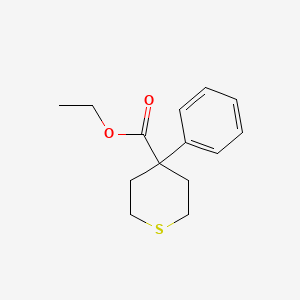
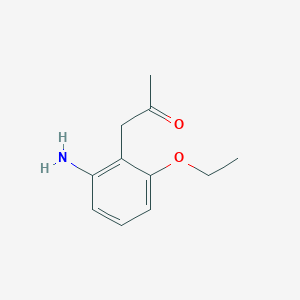
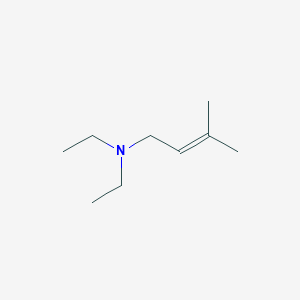

![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
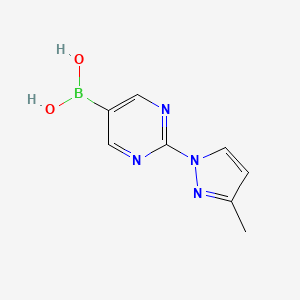


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
